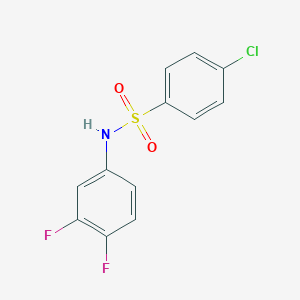
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
Mécanisme D'action
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide exerts its inhibitory effect on CFTR by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the epithelial cell membrane. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with minimal off-target effects on other ion channels.
Biochemical and physiological effects
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. These effects include reducing CFTR-mediated chloride secretion, increasing the stability of CFTR protein, reducing inflammation and oxidative stress, and improving epithelial barrier function. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has also been shown to have anti-tumor properties in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to its use. 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is not a clinically approved drug, so its safety and efficacy in humans are not yet fully established. It can also be expensive to synthesize, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors that can overcome the limitations of 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. Another area of focus is the optimization of 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide for use in clinical trials, including the development of new formulations and delivery methods. Finally, there is ongoing research on the potential therapeutic applications of CFTR inhibitors, including in the treatment of CF and other diseases associated with CFTR dysfunction.
Méthodes De Synthèse
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with chlorosulfonic acid to form 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide intermediate. The intermediate is then treated with sodium hydroxide to yield 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide. The synthesis method has been optimized to obtain high yields and purity of the final product.
Applications De Recherche Scientifique
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has been extensively studied in various scientific research applications, including in vitro and in vivo studies. In vitro studies have shown that 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can inhibit CFTR-mediated chloride secretion in epithelial cells derived from the lungs, pancreas, and sweat glands of CF patients. In vivo studies have demonstrated that 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can improve lung function and reduce inflammation in animal models of CF and other lung diseases.
Propriétés
Nom du produit |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H8ClF2NO2S |
Poids moléculaire |
303.71 g/mol |
Nom IUPAC |
4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |
Clé InChI |
TZYPGJJFRHWUOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
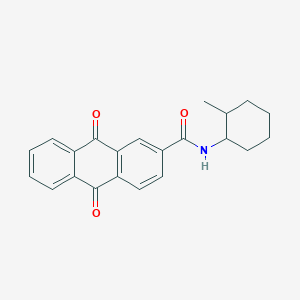
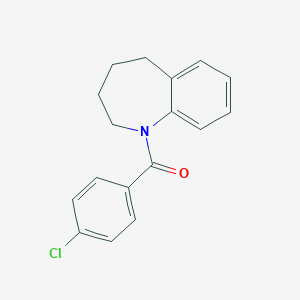
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
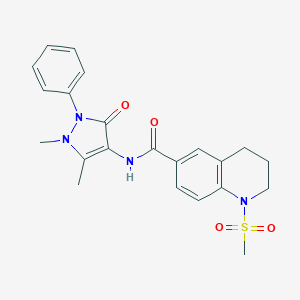

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
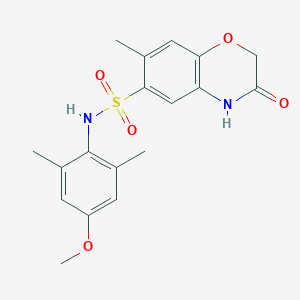
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
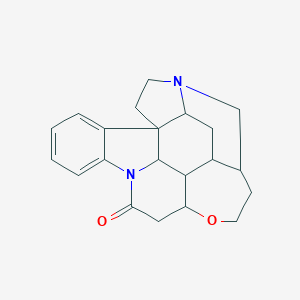
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)